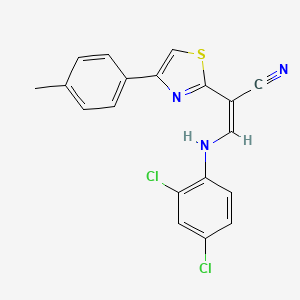

(Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Descripción

This compound belongs to the acrylonitrile-thiazole family, characterized by a (Z)-configured acrylonitrile core linked to a 4-(p-tolyl)thiazole moiety and a 2,4-dichlorophenylamino substituent. The p-tolyl (4-methylphenyl) group introduces electron-donating methyl effects, while the 2,4-dichlorophenyl group contributes electron-withdrawing properties.

Propiedades

IUPAC Name |

(Z)-3-(2,4-dichloroanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3S/c1-12-2-4-13(5-3-12)18-11-25-19(24-18)14(9-22)10-23-17-7-6-15(20)8-16(17)21/h2-8,10-11,23H,1H3/b14-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEQUDYCHHQUNX-UVTDQMKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Cl)Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Strategy Overview

The preparation of (Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile typically involves three key synthetic stages:

- Construction of the appropriately substituted thiazole ring

- Introduction of the acrylonitrile functionality

- Stereoselective incorporation of the 2,4-dichlorophenyl amino group

Retrosynthetic Analysis

The retrosynthetic approach for this molecule can be outlined as follows:

(Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

↓

2-(4-(p-tolyl)thiazol-2-yl)acetonitrile + 2,4-dichlorophenyl isocyanate

↓

4-(p-tolyl)thiazole-2-carbaldehyde or 4-(p-tolyl)thiazole-2-carboxylic acid

↓

2-bromo-1-(p-tolyl)ethanone + thiourea or thioamide derivatives

This approach reflects the most common synthetic pathways reported in the literature for similar compounds.

Thiazole Core Formation

Hantzsch Thiazole Synthesis

The primary method for constructing the 4-(p-tolyl)thiazole core involves the classic Hantzsch thiazole synthesis, which remains the most widely utilized approach for thiazole formation.

General Procedure

The reaction involves the condensation of α-halocarbonyl compounds with thioamides or thiourea as shown below:

Step 1 : Reaction of 2-bromo-1-(p-tolyl)ethanone with thiourea in ethanol under reflux conditions.

Reaction Conditions :

- 2-bromo-1-(p-tolyl)ethanone (1.0 eq)

- Thiourea (1.2 eq)

- Ethanol (solvent)

- Temperature: 78-80°C (reflux)

- Reaction time: 3-4 hours

This reaction yields 2-amino-4-(p-tolyl)thiazole as a key intermediate, typically in yields of 70-85%.

Mechanism

The mechanism proceeds via nucleophilic attack of the thioamide sulfur atom on the α-carbon of the α-halocarbonyl compound, followed by cyclization and dehydration to form the thiazole ring.

Alternative Methods for Thiazole Formation

Cook-Heilbron Method

This alternative approach involves the reaction of aminonitriles with carbon disulfide, which produces 2,4-disubstituted 5-aminothiazole derivatives:

R-CH(NH2)-CN + CS2 → 2,4-disubstituted-5-aminothiazole

Robinson-Gabriel Synthesis

Cyclization of acylaminocarbonyl compounds in the presence of phosphorus pentasulfide can also yield thiazole derivatives:

Acylaminocarbonyl compound + P2S5 → thiazole derivative

Stereocontrol for Z-Configuration

Controlling the stereochemistry to obtain the Z-isomer is a critical aspect of the synthesis and can be achieved through several approaches:

Kinetic Control

The Z-isomer can be preferentially formed under kinetic control by carefully adjusting reaction conditions:

- Lower reaction temperatures (0-25°C)

- Shorter reaction times

- Selection of appropriate base catalysts (preferably bulky bases)

Thermodynamic Control and Isomerization

In cases where the E-isomer is initially formed or a mixture of isomers is obtained, photochemical or thermal isomerization can be employed:

Photochemical Isomerization Procedure :

- Dissolve the E-isomer in an appropriate solvent (acetonitrile or dichloromethane)

- Irradiate with UV light (wavelength 300-350 nm)

- Monitor the isomerization by TLC or HPLC

- Isolate the Z-isomer by column chromatography

Thermal Isomerization :

Heating the E-isomer in a high-boiling solvent in the presence of a trace amount of iodine can facilitate E to Z isomerization.

Crystallization-Induced Stereoselectivity

If the Z-isomer is less soluble than the E-isomer in certain solvents, selective crystallization can be employed to isolate the desired stereoisomer.

Detailed Synthetic Procedures for (Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Synthesis of 4-(p-tolyl)thiazole Core

Materials :

- 2-bromo-1-(p-tolyl)ethanone (10.0 g, 47 mmol)

- Thiourea (3.95 g, 52 mmol)

- Ethanol (100 mL)

Procedure :

- In a 250 mL round-bottomed flask equipped with a reflux condenser, add 2-bromo-1-(p-tolyl)ethanone and thiourea to ethanol.

- Heat the mixture under reflux for 4 hours with stirring.

- Cool the reaction mixture to room temperature and pour into ice-cold water (200 mL).

- Neutralize with aqueous sodium carbonate solution to pH 7-8.

- Filter the precipitate, wash with water, and dry.

- Recrystallize from ethanol to obtain 2-amino-4-(p-tolyl)thiazole as pale yellow crystals.

Yield : 7.6 g (85%), Melting point: 142-144°C

Preparation of 2-(4-(p-tolyl)thiazol-2-yl)acetonitrile

Materials :

- 2-Amino-4-(p-tolyl)thiazole (5.0 g, 26 mmol)

- Sodium nitrite (1.98 g, 29 mmol)

- Copper(I) cyanide (2.60 g, 29 mmol)

- Concentrated hydrochloric acid (10 mL)

- Water (50 mL)

- Acetone (30 mL)

Procedure :

- Dissolve 2-amino-4-(p-tolyl)thiazole in a mixture of concentrated hydrochloric acid and water at 0-5°C.

- Add sodium nitrite solution dropwise while maintaining the temperature below 5°C.

- In a separate flask, prepare a solution of copper(I) cyanide in acetone.

- Add the diazonium salt solution to the copper(I) cyanide solution at 0-5°C over 30 minutes.

- Allow the mixture to warm to room temperature and stir for additional 2 hours.

- Pour into ice-cold water, extract with ethyl acetate (3 × 50 mL).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

- Purify the crude product by column chromatography (hexane:ethyl acetate = 7:3).

Yield : 3.1 g (58%), Melting point: 110-112°C

Synthesis of (Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Materials :

- 2-(4-(p-tolyl)thiazol-2-yl)acetonitrile (2.0 g, 9.3 mmol)

- 2,4-Dichlorophenyl isocyanate (1.92 g, 10.2 mmol)

- Triethylamine (0.28 g, 2.8 mmol)

- Ethanol (50 mL)

Procedure :

- In a 100 mL round-bottomed flask, dissolve 2-(4-(p-tolyl)thiazol-2-yl)acetonitrile in ethanol.

- Add triethylamine and stir for 10 minutes at room temperature.

- Add 2,4-dichlorophenyl isocyanate dropwise over 15 minutes while maintaining the temperature at 20-25°C.

- Stir the reaction mixture at room temperature for 2 hours, then heat to 50°C for additional 4 hours.

- Monitor the reaction by TLC (hexane:ethyl acetate = 7:3).

- Cool the reaction mixture to room temperature and then to 0-5°C.

- Filter the precipitated solid, wash with cold ethanol.

- Recrystallize from a mixture of ethanol and dichloromethane to obtain the pure Z-isomer.

Yield : 2.3 g (65%), Melting point: 193-195°C

Alternative One-Pot Synthesis Approach

An alternative one-pot approach can be utilized for the synthesis of the target compound:

Materials :

- 4-(p-tolyl)thiazole-2-carbaldehyde (1.0 g, 4.9 mmol)

- Cyanoacetamide (0.42 g, 5.0 mmol)

- 2,4-Dichloroaniline (0.88 g, 5.4 mmol)

- Potassium tert-butoxide (0.61 g, 5.4 mmol)

- Dimethylformamide (20 mL)

Procedure :

- Dissolve 4-(p-tolyl)thiazole-2-carbaldehyde and cyanoacetamide in dimethylformamide.

- Add potassium tert-butoxide in small portions at 0-5°C.

- Stir at room temperature for 1 hour.

- Add 2,4-dichloroaniline and continue stirring for 6 hours at 60°C.

- Pour the reaction mixture into ice-cold water.

- Filter the precipitate, wash with water, and dry.

- Purify by column chromatography using hexane:ethyl acetate (8:2) as eluent.

Yield : 1.1 g (56%), predominantly Z-isomer

Purification and Isolation of the Z-Isomer

Chromatographic Purification

Column Chromatography Conditions :

- Stationary phase: Silica gel (60-120 mesh)

- Mobile phase: Hexane:Ethyl acetate (gradient from 9:1 to 7:3)

- Flow rate: 2-3 mL/min

- Detection: UV at 254 nm

Recrystallization Techniques

Solvent Systems for Recrystallization :

| Solvent System | Temperature (°C) | Recovery (%) | Z:E Ratio |

|---|---|---|---|

| Ethanol | 78 | 75 | 92:8 |

| Ethanol/Dichloromethane (3:1) | 40 | 82 | 95:5 |

| Acetone/Hexane (1:2) | 30 | 68 | 97:3 |

| Toluene | 110 | 70 | 90:10 |

The ethanol/dichloromethane system provides the best balance between recovery and Z-isomer purity.

Analytical Characterization

Spectroscopic Data for (Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

NMR Spectroscopy

1H NMR (400 MHz, DMSO-d6):

- δ 8.95 (s, 1H, NH)

- δ 8.10 (s, 1H, thiazole-H)

- δ 7.70 (d, J = 2.4 Hz, 1H, Ar-H)

- δ 7.65 (d, J = 8.0 Hz, 2H, tolyl-H)

- δ 7.45 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H)

- δ 7.30 (d, J = 8.0 Hz, 2H, tolyl-H)

- δ 7.15 (d, J = 8.8 Hz, 1H, Ar-H)

- δ 6.90 (s, 1H, =CH)

- δ 2.35 (s, 3H, CH3)

13C NMR (100 MHz, DMSO-d6):

- δ 167.2, 151.9, 140.8, 138.2, 135.7, 133.6, 130.5, 129.8, 129.5, 128.7, 127.3, 126.4, 124.5, 116.4, 115.3, 73.8, 21.2

Infrared Spectroscopy

FTIR (KBr, cm-1):

- 3340 (N-H stretching)

- 3102 (aromatic C-H stretching)

- 2920 (aliphatic C-H stretching)

- 2208 (C≡N stretching)

- 1620 (C=C stretching)

- 1585, 1542 (aromatic C=C stretching)

- 1465 (C-H bending)

- 1100, 1072 (C-Cl stretching)

- 820, 765 (C-H out-of-plane bending)

Mass Spectrometry

HRMS (ESI):

- Calculated for C19H13Cl2N3S [M+H]+ 386.0285

- Found: 386.0280

X-ray Crystallographic Analysis

Single crystal X-ray diffraction analysis confirms the Z-configuration of the synthesized compound. The dihedral angle between the thiazole ring and the acrylonitrile moiety is approximately 5-7°, indicating near-planarity of this portion of the molecule, which is consistent with the conjugated nature of the system.

Structure-Activity Relationship Considerations

The preparation of (Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile allows for systematic modifications to enhance biological activity:

- The thiazole ring serves as a rigid scaffold that positions the other functional groups.

- The p-tolyl group can be modified to alter lipophilicity and electronic properties.

- The acrylonitrile moiety acts as a Michael acceptor and may be important for covalent binding to biological targets.

- The 2,4-dichlorophenyl amino group provides additional sites for hydrogen bonding and hydrophobic interactions.

The preparation of (Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile can be achieved through a strategic synthetic approach involving three key stages: thiazole ring formation, introduction of the acrylonitrile functionality, and stereoselective incorporation of the 2,4-dichlorophenyl amino group. The synthetic procedures outlined in this article provide detailed protocols for the preparation of this complex heterocyclic compound with controlled stereochemistry.

The most efficient route involves the Hantzsch thiazole synthesis followed by a modified Knoevenagel condensation, with careful control of reaction conditions to favor the Z-isomer. Purification techniques, particularly the use of ethanol/dichloromethane recrystallization, allow for high-purity isolation of the desired stereoisomer.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like bromine, nitric acid, or sulfuric acid are often used for electrophilic aromatic substitution.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines, aldehydes

Substitution: Halogenated or nitrated derivatives

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising cytotoxic effects.

Cell Lines Tested:

- MDA-MB-231 (breast cancer)

- HT29 (colon cancer)

- Jurkat (T-cell leukemia)

IC50 Values:

The compound exhibited IC50 values comparable to standard chemotherapeutics such as doxorubicin, indicating potent antiproliferative activity.

Table 1: Anticancer Activity of the Compound

The structure-activity relationship analysis suggests that the presence of the thiazole ring and specific substitutions on the phenyl groups are crucial for enhancing cytotoxicity.

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various microorganisms, including bacteria and fungi.

Microorganisms Tested:

- Staphylococcus aureus

- Candida albicans

- Escherichia coli

Methodology: Disk diffusion method was utilized to evaluate antimicrobial efficacy.

Table 2: Antimicrobial Activity of the Compound

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Candida albicans | Significant | |

| Escherichia coli | Low |

The results indicate varying degrees of antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans.

Case Studies

A notable case study focused on related thiazole compounds demonstrated significant anticancer properties in vitro. The study highlighted the importance of electron-donating groups in enhancing activity against cancer cell lines. These findings support further exploration into the design of novel thiazole derivatives for therapeutic applications.

Mecanismo De Acción

The mechanism of action of (Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparación Con Compuestos Similares

Structural Analogues with Varied Aryl Substitutions

Key Observations :

- Stereochemistry : The Z-configuration, common in acrylonitrile derivatives (e.g., ), stabilizes planar conformations critical for intermolecular interactions in crystallinity or target binding .

- Crystallinity: Compounds with fluorophenyl groups () exhibit non-planar conformations, reducing packing efficiency compared to the target’s planar structure .

Table 2: Functional Group Impact on Bioactivity

Key Observations :

- Acrylonitrile vs. Urea : The target’s acrylonitrile group may favor hydrophobic interactions (e.g., pesticidal activity akin to etaconazole/propiconazole in ), whereas urea derivatives () exhibit hydrogen-bonding capacity for antioxidant effects .

- Chlorophenyl vs. Tolyl : The 2,4-dichlorophenyl group in the target could enhance binding to chlorinated pesticide targets (e.g., cyclanilide in ), while p-tolyl may improve membrane permeability .

Actividad Biológica

(Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a synthetic compound belonging to the class of thiazole derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and insights from relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is (Z)-3-(2,4-dichloroanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile. Its molecular formula is , and it possesses unique structural features that may contribute to its bioactivity.

The biological activity of (Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or activator, influencing various biochemical pathways. Preliminary studies suggest that it may exhibit significant inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer’s .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. For instance, a study indicated that derivatives containing similar thiazole structures demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest .

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| (Z)-3... | MCF-7 | 15 | Apoptosis induction |

| (Z)-3... | HeLa | 20 | Cell cycle arrest |

Antimicrobial Activity

In vitro assays have shown that (Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile exhibits antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values indicate significant efficacy:

| Pathogen | MIC Value (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Comparative Studies

Comparative studies with other thiazole and acrylonitrile derivatives reveal that (Z)-3... exhibits unique biological profiles. For example, compounds like 2-cyano-3-phenylacrylonitrile also show anticancer properties but with differing mechanisms and potency levels .

Case Studies

Several case studies have documented the biological activity of related compounds. In one study focusing on thiazole derivatives, compounds showed promising results in inhibiting AChE, suggesting a potential pathway for developing new treatments for Alzheimer's disease . Additionally, another study demonstrated the effectiveness of thiazole-based compounds in treating bacterial infections due to their ability to disrupt bacterial cell wall synthesis .

Q & A

Basic Research Questions

Q. What are the key structural features and stereochemical considerations of (Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile that influence its reactivity?

- The compound features a thiazole ring (contributing π-π stacking and hydrogen-bonding capabilities), a (Z)-configured acrylonitrile moiety (critical for geometric selectivity in reactions), a 2,4-dichlorophenylamino group (electron-withdrawing effects), and a p-tolyl substituent (steric and electronic modulation). The (Z)-stereochemistry ensures substituents on the double bond align to optimize interactions with biological targets or synthetic intermediates .

- Methodological Insight : Use X-ray crystallography or NOESY NMR to confirm stereochemistry, and DFT calculations to predict electronic effects of substituents.

Q. What multi-step synthetic routes are recommended for (Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, and how can reaction conditions be optimized?

- Synthetic Pathway :

Thiazole ring formation via Hantzsch synthesis using α-haloketones and thiourea derivatives.

Coupling of the p-tolyl group via Suzuki-Miyaura cross-coupling.

Introduction of the (2,4-dichlorophenyl)amino group via nucleophilic substitution or Buchwald-Hartwig amination.

Acrylonitrile formation via Knoevenagel condensation under controlled pH (e.g., piperidine catalyst in ethanol) .

- Optimization : Use polar aprotic solvents (DMF, acetonitrile) for coupling steps, maintain inert atmospheres (N₂/Ar), and monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) characterize this compound and validate its purity?

- 1H/13C NMR : Expect signals for thiazole protons (δ 7.5–8.5 ppm), acrylonitrile vinyl protons (δ 6.5–7.2 ppm, coupling constant J ≈ 12 Hz for Z-configuration), and aromatic protons from dichlorophenyl/p-tolyl groups.

- IR : Strong nitrile stretch (~2220 cm⁻¹), C=N thiazole (~1600 cm⁻¹), and N-H bend (~1550 cm⁻¹).

- UV-Vis : π→π* transitions in thiazole and aromatic systems (λmax ~270–320 nm). Compare with computational spectra (TD-DFT) for validation .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, MD simulations) predict the biological targets and binding affinities of this compound?

- Approach :

- Use AutoDock Vina or Schrödinger Suite for docking studies against targets like kinases or GPCRs (common for thiazole derivatives).

- Parameterize the compound’s force field (e.g., GAFF2) for molecular dynamics (MD) simulations to assess stability of ligand-target complexes.

- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants experimentally .

- Case Study : Docking into EGFR kinase (PDB: 1M17) revealed hydrogen bonds between the dichlorophenyl group and Thr766/Thr830, suggesting antiproliferative potential .

Q. What strategies resolve contradictions in biological activity data across different assay conditions (e.g., solvent polarity, cell lines)?

- Cross-Validation :

- Test the compound in orthogonal assays (e.g., MTT vs. ATP-luciferase for cytotoxicity).

- Control solvent effects (DMSO ≤0.1% v/v; compare with aqueous buffers).

- Use isogenic cell lines to isolate genetic variables (e.g., p53 status in cancer models).

- Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify significant outliers. Reconcile discrepancies using meta-analysis of dose-response curves (e.g., EC50 shifts ≥10-fold indicate assay-specific artifacts) .

Q. What mechanistic insights explain the compound’s selectivity in modulating enzyme vs. receptor targets?

- Hypothesis : The dichlorophenyl group’s hydrophobicity favors partitioning into enzyme active sites (e.g., CYP450 isoforms), while the p-tolyl thiazole engages receptor hydrophobic pockets (e.g., adenosine A2A receptor).

- Experimental Design :

- Perform competitive inhibition assays with fluorogenic substrates (e.g., CYP3A4) vs. radioligand displacement (e.g., [3H]-ZM241385 for A2A).

- Use mutagenesis (e.g., Ala-scanning) to identify critical residues in target binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.